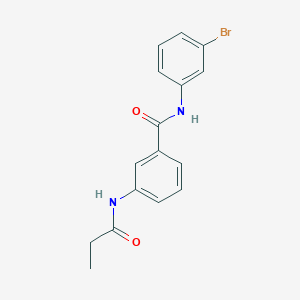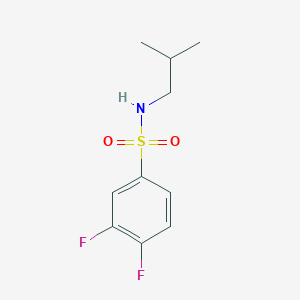![molecular formula C13H11BrN2O3S B5368310 4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mecanismo De Acción
BPTES inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and its metabolism plays a crucial role in cancer cell growth and survival. By inhibiting glutaminase, BPTES reduces the availability of glutamine, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in various cancer models, both in vitro and in vivo. In addition to its anti-cancer effects, BPTES has also been found to have neuroprotective effects in animal models of Alzheimer's disease. However, BPTES has been shown to have off-target effects on other enzymes, including aspartate transaminase and alanine transaminase, which can lead to liver toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPTES in lab experiments is its potency as a glutaminase inhibitor. BPTES has been found to be more potent than other glutaminase inhibitors, such as CB-839. However, BPTES has poor solubility in water, which can limit its use in certain experimental settings. Additionally, BPTES has off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on BPTES include the development of more potent and selective glutaminase inhibitors and exploring its potential application in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of BPTES involves the reaction of 3-bromophenyl isothiocyanate with 2-amino-4-oxo-4-(3-thiazolyl)butyric acid. The reaction occurs in the presence of a base such as triethylamine or sodium carbonate, and the product is purified through column chromatography. The yield of BPTES is typically around 50%.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in vitro and in vivo. BPTES has been found to be a potent inhibitor of glutaminase, and its use has been explored in various cancer models, including breast, lung, and pancreatic cancer. Additionally, BPTES has been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-9-3-1-2-8(6-9)10-7-20-13(15-10)16-11(17)4-5-12(18)19/h1-3,6-7H,4-5H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOSPFPQAPSSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5368230.png)
![3-(4-chlorophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368234.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)

![2-(2-bromo-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5368256.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)

